
4-Pivalamidopyridine-3-boronic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-Pivalamidopyridine-3-boronic acid from 2,2-DIMETHYL-N-PYRIDIN-4-YL-PROPIONAMIDE has been reported . Boron reagents have been developed for the Suzuki–Miyaura coupling .Molecular Structure Analysis
The molecular formula of 4-Pivalamidopyridine-3-boronic acid is C10H15BN2O3.Chemical Reactions Analysis
Boronic acid-mediated cis-diol conjugation is one of the best-studied reactions . The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Aplicaciones Científicas De Investigación
Sensing Applications
Boronic acids are increasingly utilized in diverse areas of research, including various sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in both homogeneous assays and heterogeneous detection .
Biological Labelling
The key interaction of boronic acids with diols allows their utilization in various areas, including biological labelling . This can be particularly useful in tracking and studying biological processes.
Protein Manipulation and Modification
Boronic acids have shown significant growth in the interaction with proteins, their manipulation, and cell labelling . This can be crucial in understanding protein function and structure.
Separation Technologies
Boronic acids have been used in separation technologies . Their unique properties can be leveraged to separate specific compounds from a mixture.
Development of Therapeutics
Boronic acids have been used in the development of therapeutics . Their ability to interact with various compounds can be harnessed to create effective therapeutic agents.
Peptide Modifications
Boronic acid has been widely integrated with peptides with the goal of discovering peptide ligands with novel biological activities . This effort has led to broad applications, including the identification of covalent reversible enzyme inhibitors, recognition, and detection of glycans on proteins or cancer cell surface, delivery of siRNAs, development of pH responsive devices, and recognition of RNA or bacterial surfaces .
Synthesis of Diarylborinic Acids
Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . This highlights the versatility of boronic acids in chemical synthesis.
Material Sciences
Boronic acids have exhibited considerable potentials in drug discovery, chemical biology, organic chemistry, and material sciences . They can be used to create new materials with unique properties.
Mecanismo De Acción
While the specific mechanism of action for 4-Pivalamidopyridine-3-boronic acid is not mentioned in the search results, bisphosphonates, a class of compounds that includes some boronic acids, are known to bind to hydroxyapatite in bone. The local acidification caused by bone resorption by osteoclasts releases the bisphosphonate, which is taken into the osteoclast by fluid-phase endocytosis .
Direcciones Futuras
While specific future directions for 4-Pivalamidopyridine-3-boronic acid are not mentioned in the search results, there is a general interest in the development of more accurate machine learning-based prediction strategies for studying protein–ligand interactions . Additionally, there is interest in the oxidative conversion of lignin, a complex organic polymer, which could potentially involve boronic acids .
Propiedades
IUPAC Name |
[4-(2,2-dimethylpropanoylamino)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BN2O3/c1-10(2,3)9(14)13-8-4-5-12-6-7(8)11(15)16/h4-6,15-16H,1-3H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJZKUREBNYZHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1)NC(=O)C(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30701230 | |
| Record name | [4-(2,2-Dimethylpropanamido)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30701230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pivalamidopyridine-3-boronic acid | |
CAS RN |
955123-29-2 | |
| Record name | [4-(2,2-Dimethylpropanamido)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30701230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



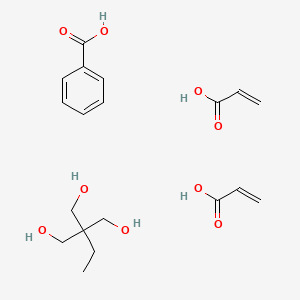

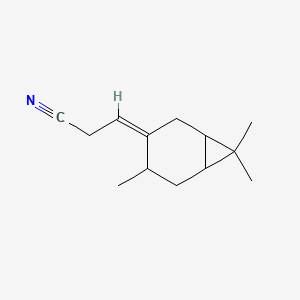
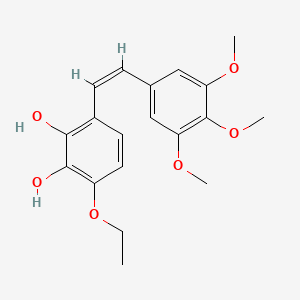
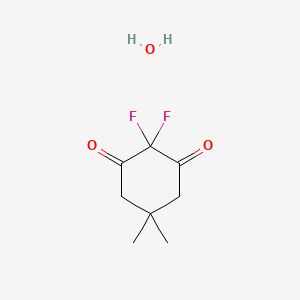
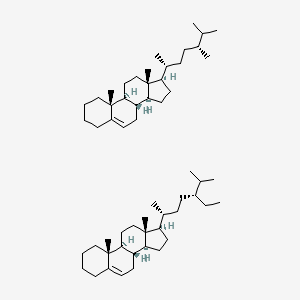


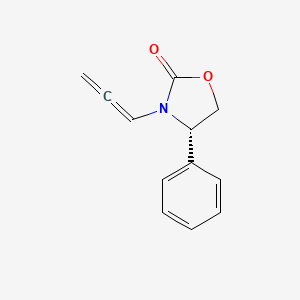

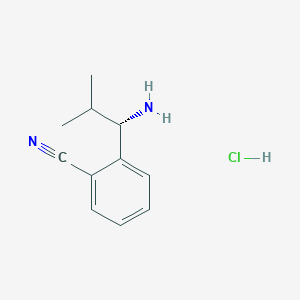
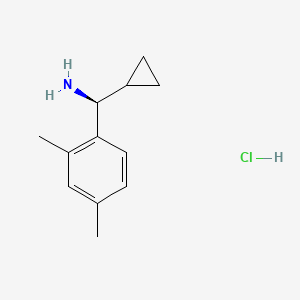
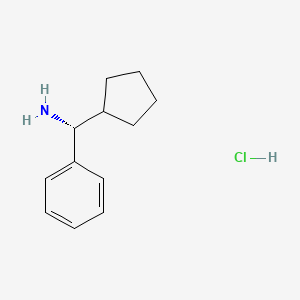
![Ethyl 8-(benzyloxy)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1505155.png)